molecular formula C13H26N2O3 B13545203 Tert-butyl3-(6-aminohexanamido)propanoate

Tert-butyl3-(6-aminohexanamido)propanoate

Katalognummer: B13545203
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: PLZOMURYNPPGGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-aminohexanamido)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 6-aminohexanoic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(6-aminohexanamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(6-aminohexanamido)propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(6-aminohexanamido)propanoate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 3-(6-aminohexanamido)butanoate
  • Tert-butyl 3-(6-aminohexanamido)pentanoate
  • Tert-butyl 3-(6-aminohexanamido)hexanoate

Uniqueness

Tert-butyl 3-(6-aminohexanamido)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of both an amino group and an ester group allows for diverse chemical reactions and interactions with biological molecules, making it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C13H26N2O3

Molekulargewicht

258.36 g/mol

IUPAC-Name

tert-butyl 3-(6-aminohexanoylamino)propanoate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)8-10-15-11(16)7-5-4-6-9-14/h4-10,14H2,1-3H3,(H,15,16)

InChI-Schlüssel

PLZOMURYNPPGGK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCNC(=O)CCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.